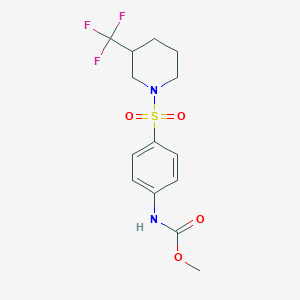
Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C14H17F3N2O4S and its molecular weight is 366.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, commonly referred to as compound 1, is a synthetic organic compound with significant potential in pharmacological applications. With a molecular formula of C20H26F3N3O5S and a molecular weight of 477.5 g/mol, this compound features a trifluoromethyl group and a piperidine moiety, which are known to enhance biological activity in various contexts.
- IUPAC Name : Methyl N-[4-[3-[3-(trifluoromethyl)piperidin-1-carbonyl]piperidin-1-yl]sulfonylphenyl]carbamate
- Molecular Formula : C20H26F3N3O5S
- Molecular Weight : 477.5 g/mol
- CAS Number : 326024-95-7
The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the sulfonyl group enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.
Anticancer Activity
Recent studies have demonstrated that methyl carbamate derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to compound 1 have shown significant cytotoxic effects against various cancer cell lines, including:
The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth.
Enzyme Inhibition
Compound 1 has been evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis. The slow-binding kinetics observed in enzymatic assays suggest that compound 1 may serve as a potent inhibitor of these enzymes:
This inhibition could provide therapeutic benefits for conditions characterized by excessive tissue remodeling and inflammation.
Study on Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of methyl carbamate derivatives, researchers treated HT29 colon cancer cells with varying concentrations of compound 1 over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 12.5 µM, highlighting its potential as an effective anticancer agent.
Study on Enzyme Inhibition
Another investigation assessed the inhibitory effects of compound 1 on MMPs using an in vitro assay. The findings revealed that at a concentration of 5 nM, compound 1 significantly inhibited MMP-2 activity, suggesting its potential role in preventing metastasis in cancer treatment.
Propiedades
IUPAC Name |
methyl N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-23-13(20)18-11-4-6-12(7-5-11)24(21,22)19-8-2-3-10(9-19)14(15,16)17/h4-7,10H,2-3,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXDGYZCUWEWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














